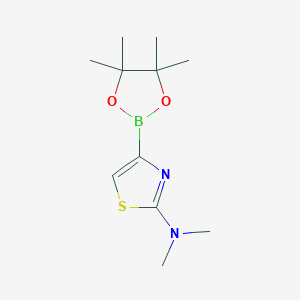![molecular formula C17H18N6O B2813904 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380193-41-7](/img/structure/B2813904.png)
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential in various applications.
Mechanism Of Action
The mechanism of action of 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the growth of fungi by disrupting the fungal cell wall and inhibiting the synthesis of ergosterol. Furthermore, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid.
Biochemical and Physiological Effects:
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit the activity of topoisomerase II. It has also been shown to inhibit the activity of various enzymes involved in fungal cell wall synthesis and inhibit the synthesis of ergosterol. Furthermore, this compound has been shown to inhibit the synthesis of mycolic acid in Mycobacterium tuberculosis.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine in lab experiments include its potential in various scientific research applications, its unique properties, and its ability to inhibit the growth of cancer cells, fungi, and Mycobacterium tuberculosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine. These include further studies on its mechanism of action, its potential use in combination therapy for cancer treatment, and its potential use in developing new antifungal and antitubercular drugs. Additionally, further research is needed to fully understand the toxicity and pharmacokinetics of this compound.
In conclusion, 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a chemical compound that has shown potential in various scientific research applications. Its unique properties and potential in inhibiting the growth of cancer cells, fungi, and Mycobacterium tuberculosis make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
Synthesis Methods
The synthesis of 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has been reported using different methods. One of the methods involves the reaction of 2-amino-4-methylpyrimidine with 4-chloro-6-(furan-2-yl)pyridazine in the presence of potassium carbonate and copper powder. This method yields the desired compound in good yield and purity.
Scientific Research Applications
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has shown potential in various scientific research applications. This compound has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal activity and has shown potential in treating fungal infections. Additionally, this compound has been studied for its activity against tuberculosis and has shown potential in treating this disease.
properties
IUPAC Name |
3-(furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-13-18-7-6-16(19-13)22-8-10-23(11-9-22)17-5-4-14(20-21-17)15-3-2-12-24-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAMBWLHTMOEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2813822.png)

![Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2813826.png)
![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)
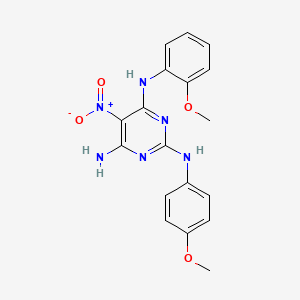
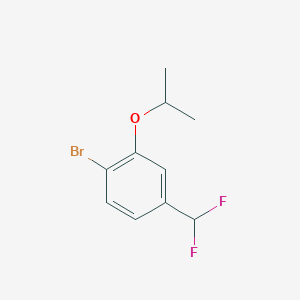
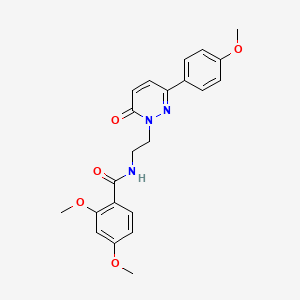

![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
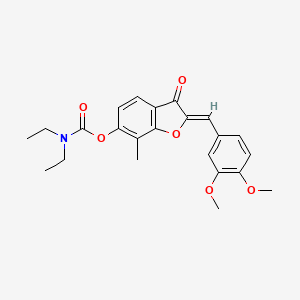
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
